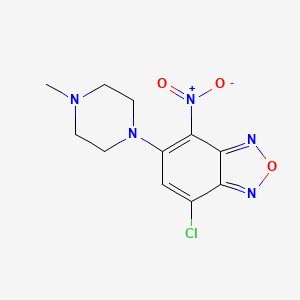

![molecular formula C9H7N5S B2356644 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline CAS No. 893796-89-9](/img/structure/B2356644.png)

5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

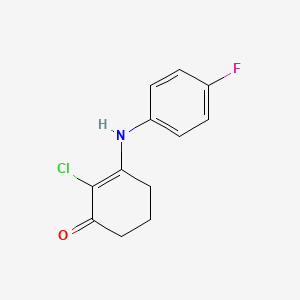

5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful in various fields such as medicine, agriculture, and material science . The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline and similar compounds often involves heterocyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

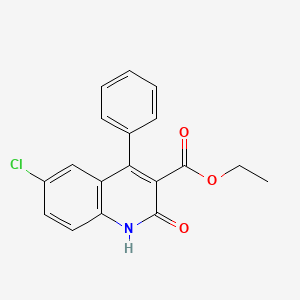

The molecular structure of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is characterized by a tetrazole ring fused with a quinazoline ring. The tetrazole ring contains four nitrogen atoms and one carbon atom, making it a rich source of nitrogen . The quinazoline ring is a bicyclic compound that consists of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline are quite diverse. For instance, 5-azidotetrazolo[1,5-a]quinazoline undergoes regio-selective nucleophilic aromatic substitution with amines at the C-5 atom, providing corresponding 5-amino derivatives of tetrazolo[1,5-a]quinazoline . Furthermore, the conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated .Safety and Hazards

While specific safety and hazard information for 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is not available in the search results, tetrazoles in general are known to decompose and emit toxic nitrogen fumes when heated . They burst vigorously when exposed to shock, fire, and heat on friction . They also undergo exothermic reactions with reducing agents .

Orientations Futures

The future directions for research on 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline and similar compounds are likely to involve further exploration of their biological activities and potential applications in various fields. Given their diverse biological activities, these compounds could be used in the development of new drugs and other therapeutic agents . Additionally, due to their high nitrogen content, these molecules can be used in car airbag applications . With their high thermal stability and lower sensitivity, these compounds can potentially be used as high-performing thermally stable secondary energetic materials .

Propriétés

IUPAC Name |

5-methylsulfanyltetrazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c1-15-9-10-7-5-3-2-4-6(7)8-11-12-13-14(8)9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLVKJJHIWDUSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C3=NN=NN31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)

![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)

![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)

![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)

![N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)